molecular formula C12H17N3O B2812447 5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol CAS No. 1210208-97-1

5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol

Cat. No.: B2812447
CAS No.: 1210208-97-1
M. Wt: 219.288
InChI Key: FPBDOTJZROIZOG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol typically involves the reaction of 5-amino-1H-benzimidazole with a suitable pentan-2-ol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function. The benzimidazole ring is known to interact with nucleic acids and proteins, leading to various biological effects . The pathways involved may include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(6-amino-1H-benzimidazol-2-yl)pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-8(16)3-2-4-12-14-10-6-5-9(13)7-11(10)15-12/h5-8,16H,2-4,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBDOTJZROIZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC1=NC2=C(N1)C=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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